molecular formula C13H13NO2 B2465410 (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one CAS No. 538339-32-1

(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

Cat. No.: B2465410
CAS No.: 538339-32-1
M. Wt: 215.252
InChI Key: BLNPHDGYEJSVCF-FLIBITNWSA-N
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Description

(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family It is characterized by the presence of an oxazole ring fused with a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-ethyl-4-oxazolone with 4-methylbenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Benzyl-substituted oxazolones.

    Substitution: Halogenated or nucleophile-substituted oxazolones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure but without the (Z)-configuration.

    4-(4-methylbenzylidene)-2-phenyl-2-oxazoline: Contains a phenyl group instead of an ethyl group.

    4-(4-methylbenzylidene)-2-oxazolidinone: Contains an oxazolidinone ring instead of an oxazolone ring.

Uniqueness

(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in distinct biological activities and properties compared to its isomers or structurally similar compounds.

Properties

IUPAC Name

(4Z)-2-ethyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-12-14-11(13(15)16-12)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNPHDGYEJSVCF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC2=CC=C(C=C2)C)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=N/C(=C\C2=CC=C(C=C2)C)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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